N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide
Description
N-[2-(6-Bromo-1H-indol-1-yl)ethyl]-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide is a synthetic compound featuring a 6-bromoindole core linked via an ethyl chain to an acetamide group. The acetamide moiety is further substituted with a phenoxy ring bearing a 1,2,4-triazol-4-yl group. This structure combines pharmacologically relevant motifs:
- Indole: A heterocyclic scaffold prevalent in bioactive molecules, often associated with anticancer and anti-inflammatory activity .
- Triazole: A nitrogen-rich heterocycle known for enhancing metabolic stability and hydrogen-bonding interactions in drug design .
- Bromo substituent: Halogenation at the 6-position of indole may improve binding affinity to biological targets, as seen in brominated indole derivatives with anticancer activity .
Properties
Molecular Formula |
C20H18BrN5O2 |
|---|---|
Molecular Weight |
440.3 g/mol |
IUPAC Name |
N-[2-(6-bromoindol-1-yl)ethyl]-2-[2-(1,2,4-triazol-4-yl)phenoxy]acetamide |
InChI |
InChI=1S/C20H18BrN5O2/c21-16-6-5-15-7-9-25(18(15)11-16)10-8-22-20(27)12-28-19-4-2-1-3-17(19)26-13-23-24-14-26/h1-7,9,11,13-14H,8,10,12H2,(H,22,27) |
InChI Key |
YYUJQIYIXSSXRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=NN=C2)OCC(=O)NCCN3C=CC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide typically involves multiple steps:
Synthesis of 6-bromo-1H-indole: This can be achieved through the bromination of indole using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Formation of the ethyl linker: The 6-bromo-1H-indole is then reacted with an ethylating agent to introduce the ethyl group.
Attachment of the triazole moiety: The ethylated indole is then reacted with 4H-1,2,4-triazole in the presence of a suitable base.
Formation of the final compound: The resulting intermediate is then reacted with 2-(4H-1,2,4-triazol-4-yl)phenoxyacetic acid to form the final compound.
Chemical Reactions Analysis
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide can undergo various chemical reactions:
Oxidation: The indole moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of cancer and viral infections.
Industry: It is used in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The triazole moiety can also interact with biological targets, enhancing the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with related indole- and triazole-containing derivatives.
Table 1: Structural Comparison
Key Findings
Impact of Halogenation: The 6-bromo substituent on indole (as in the target compound and ) may enhance lipophilicity and target binding compared to non-halogenated analogs (e.g., 10j–10m in ). Bromine’s electron-withdrawing effects could stabilize π-π interactions in hydrophobic enzyme pockets. Chloro and fluoro substituents (e.g., 10j in ) show lower yields (8%) but higher melting points (192–194°C), suggesting improved crystallinity.
Benzodiazole-triazole hybrids () exhibit distinct docking profiles compared to indole-triazole systems, highlighting core-dependent target specificity.
Synthetic Efficiency :
- Cu-catalyzed azide-alkyne cycloaddition (click chemistry) is a common method for triazole-containing acetamides (), offering modularity but variable yields.
- Amide coupling (e.g., ) provides direct access to indole-acetamide derivatives but requires optimization for sterically hindered reactants.
Research Implications
- For example, compound 10j in inhibits Bcl-2/Mcl-1 proteins (anticancer targets), suggesting the bromoindole-triazole scaffold warrants further evaluation.
- Optimization Potential: Introducing electron-donating groups (e.g., methoxy) or polar substituents (e.g., nitro) on the phenoxy ring could modulate solubility and target engagement, as seen in .
Biological Activity
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Compound Overview
Chemical Structure and Properties:
- Molecular Formula: C16H20BrN3O2
- Molecular Weight: 366.25 g/mol
- CAS Number: 1219588-58-5
The compound features a brominated indole moiety and a triazole-containing phenoxy group, which are known to contribute to various biological activities.
Antimicrobial Activity
Research indicates that compounds containing the indole structure, such as this compound, exhibit antimicrobial properties. For instance, derivatives based on 6-bromoindole have been shown to enhance the effectiveness of antibiotics against resistant bacterial strains. In one study, these derivatives were tested against various pathogens, demonstrating significant antibacterial activity (IC50 values in the low micromolar range) .
| Compound | Pathogen Tested | IC50 (µM) |
|---|---|---|
| NL1 | E. coli | 9.68 |
| NL2 | S. aureus | 7.31 |
| NL3 | K. pneumoniae | 10.86 |
Antiproliferative Effects
The compound has also been evaluated for its antiproliferative effects on cancer cell lines. Studies have shown that it can induce cell cycle arrest and apoptosis in various tumor cells. The mechanism appears to involve disruption of the cell cycle at the G1/S phase transition, leading to increased subG0/G1 populations indicative of apoptotic cells.
For example, a derivative with similar structural features demonstrated an IC50 value of 10.86 µM against HuT78 cells, suggesting strong selective cytotoxicity .
Molecular Docking Studies
Molecular docking studies reveal that this compound interacts with key protein targets involved in cell proliferation and survival pathways. The binding affinity for these targets indicates potential as a therapeutic agent in oncology .
Apoptosis Induction
The compound induces apoptosis through various pathways:
- Caspase Activation: Increased levels of activated caspases were observed in treated cells.
- DNA Fragmentation: The presence of subG0/G1 peaks in flow cytometry analysis indicates DNA fragmentation typical of apoptotic processes.
- Cell Cycle Arrest: Significant changes in cell cycle distribution were noted, particularly an accumulation of cells in the subG0/G1 phase .
Study on Antibacterial Efficacy
In a recent study published in a peer-reviewed journal, derivatives based on 6-bromoindole were synthesized and evaluated for their antibacterial activity against ESKAPE pathogens—a group known for their antibiotic resistance . The findings highlighted the potential of these compounds as effective antibacterial agents.
Evaluation in Cancer Models
Another study focused on the antiproliferative effects of similar triazole derivatives on leukemia and lymphoma cell lines. The results showed that specific modifications to the indole structure enhanced cytotoxicity and selectivity towards cancer cells .
Q & A
Q. What are the recommended synthetic routes for N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide?
Methodological Answer: The compound can be synthesized via 1,3-dipolar cycloaddition (click chemistry) between azide and alkyne intermediates. Key steps include:
- Alkyne preparation : React 6-bromoindole with propargyl bromide to introduce the alkyne moiety.
- Azide synthesis : Convert 2-(4H-1,2,4-triazol-4-yl)phenol to an azide via diazotization.
- Cycloaddition : Use Cu(OAc)₂ (10 mol%) in a tert-BuOH:H₂O (3:1) solvent system at room temperature for 6–8 hours, followed by extraction and recrystallization .
- Purification : Monitor reactions with TLC (hexane:EtOAc 8:2) and validate purity via melting point, IR, and NMR .
Q. How is the structural integrity of this compound validated in synthetic workflows?
Methodological Answer: A multi-spectral approach is critical:
- IR Spectroscopy : Confirm functional groups (e.g., C=O at ~1670 cm⁻¹, triazole C-N at ~1300 cm⁻¹) .
- NMR Analysis : Use ¹H/¹³C-NMR to verify substituent positions (e.g., indole NH at δ 10.8 ppm, triazole protons at δ 8.3–8.4 ppm) .
- HRMS : Match experimental and theoretical molecular weights (e.g., [M+H]⁺ with <0.001 Da error) .
- X-ray Crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding in triazole motifs) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antiviral)?
Methodological Answer: Discrepancies may arise from assay conditions or structural analogs. To address this:
- Standardize Assays : Compare IC₅₀ values under identical conditions (e.g., cell lines, concentrations) .
- SAR Studies : Modify substituents (e.g., bromo vs. methoxy groups on indole) and evaluate activity shifts. For example, bromo-substituted indoles enhance DNA intercalation, while triazole moieties improve target binding .
- Computational Docking : Use tools like AutoDock to model interactions with Bcl-2 (anticancer) or HIV-1 protease (antiviral) .
Q. What strategies optimize synthetic yield while minimizing byproducts?
Methodological Answer:
- DOE (Design of Experiments) : Vary catalysts (e.g., CuI vs. Cu(OAc)₂), solvents (DMSO vs. tert-BuOH), and temperatures .
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted azides) and adjust stoichiometry .
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes, improving yield by 15–20% .
Q. How should safety protocols be adapted for handling this compound in vitro?
Methodological Answer:
- PPE Requirements : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
- Waste Disposal : Quench reactions with ice, extract in ethyl acetate, and neutralize acidic byproducts before disposal .
- Emergency Measures : For spills, adsorb with vermiculite and avoid water contact (risk of exothermic decomposition) .
Q. What computational methods predict the compound’s binding affinity to novel targets?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (e.g., GROMACS software) .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for triazole modifications to prioritize synthetic targets .
- ADMET Prediction : Use SwissADME to assess bioavailability and toxicity risks (e.g., CYP450 inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
